

Topical Tirbanibulin: Application Notes and Protocols for Laboratory Use

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Compound of Interest

Compound Name: Tirbanibulin

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Introduction

Tirbanibulin is a novel, first-in-class microtubule inhibitor with a dual mechanism of action that also involves the disruption of Src kinase signaling.[1][2][3] It has demonstrated potent anti-proliferative and pro-apoptotic effects in both in vitro and in vivo models.[4][5] Approved for the topical treatment of actinic keratosis (AK) as a 1% ointment (Klisyri®), **tirbanibulin** offers a promising tool for dermatological and oncological research.[6][7] Its mechanism centers on binding to β -tubulin, which inhibits tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.[4][8] Concurrently, it disrupts Src signaling pathways, which are crucial for cell proliferation, migration, and survival.[4][9]

These application notes provide detailed protocols for the preparation and evaluation of topical **tirbanibulin** formulations for laboratory research, enabling further investigation into its therapeutic potential.

Data Presentation

In Vitro Anti-Proliferative Activity

Tirbanibulin has shown potent anti-proliferative activity across a range of human cancer cell lines. The concentration required to inhibit cell growth by 50% (GI50) is summarized below.

Cancer Type	Cell Line	Tirbanibulin GI50 (nM)
Renal Cancer	769-P	45
786-O	378	
Caki-2	39	
ACHN	33	
Non-Hodgkin's Lymphoma	RL	
Raji	34	19
Ramos (RA1)	15	
Melanoma	SK-MEL-3	
SK-MEL-28	51	
Squamous Cell Carcinoma	A431	
Gastric Cancer	N87	15
SNU-1	6	
KATO III	39	
H5746T	105	
Multi-drug Resistant		
Uterine Sarcoma	MEX-SA/Dx5	34
Ovarian Cancer	NCI/ADR-RES	56
Cervical Cancer	HeLa	44
Data compiled from multiple sources. GI50 values were determined by MTT assay. [4] [10]		

Clinical Efficacy in Actinic Keratosis (Phase 3 Trials)

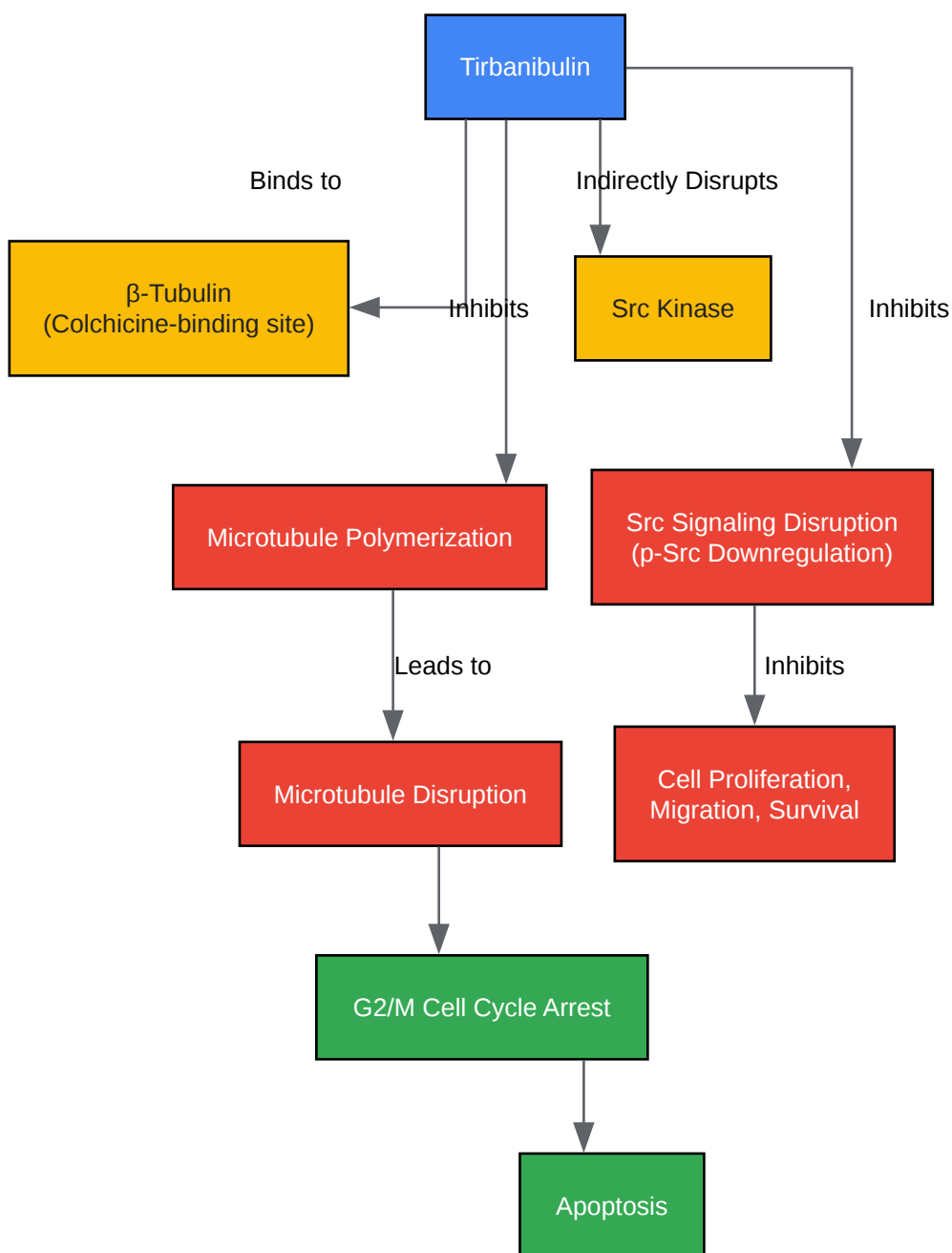
Clinical trials have demonstrated the efficacy of a 1% **tirbanibulin** ointment applied once daily for 5 days for the treatment of actinic keratosis on the face or scalp.

Study ID	Endpoint	Tirbanibulin 1% Ointment	Vehicle
KX01-AK-003	Complete (100%) Clearance at Day 57	44%	5%
	Partial (≥75%) Clearance at Day 57	68%	16%
KX01-AK-004	Complete (100%) Clearance at Day 57	54%	13%
	Partial (≥75%) Clearance at Day 57	76%	20%
Data from pooled analysis of two Phase 3 clinical trials. [4] [11]			

Signaling Pathways and Experimental Workflows

Tirbanibulin's Dual Mechanism of Action

Tirbanibulin exerts its anti-proliferative effects through two primary pathways: inhibition of tubulin polymerization and disruption of Src kinase signaling. This dual action leads to cell cycle arrest and apoptosis.

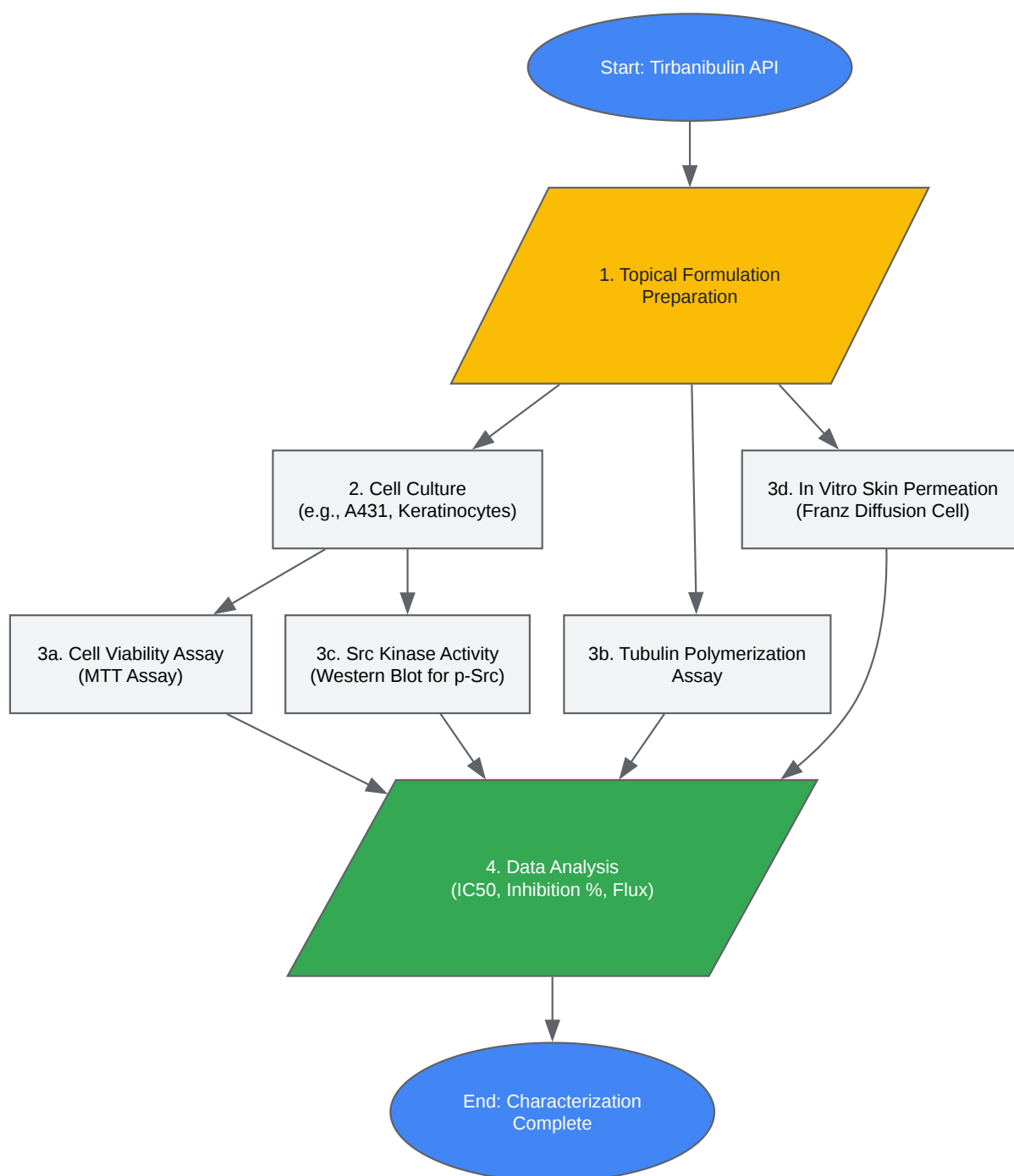


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Caption: Tirbanibulin's dual mechanism of action.

Experimental Workflow for In Vitro Evaluation

A typical workflow for the preclinical in vitro evaluation of a novel topical **tirbanibulin** formulation involves formulation preparation followed by a series of assays to determine its efficacy and mechanism.



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Caption: In vitro evaluation workflow for topical **tirbanibulin**.

Experimental Protocols

Preparation of a 1% Tirbanibulin Ointment for Laboratory Use

This protocol describes the preparation of a basic topical formulation for preclinical research.

Note: The commercial formulation (Klisyri®) contains propylene glycol and a specific mixture of mono- and diglycerides; this protocol provides a simplified base for research purposes.

Tirbanibulin is soluble in DMSO.[\[12\]](#)

Materials:

- **Tirbanibulin** (active pharmaceutical ingredient, API)
- Propylene Glycol
- White Petrolatum or a suitable ointment base (e.g., Aquaphor®)
- Dimethyl Sulfoxide (DMSO, if required for initial solubilization)
- Glass mortar and pestle or ointment mill
- Spatula
- Weighing scale

Procedure:

- Calculate Quantities: For a 1% (w/w) ointment, calculate the required mass of **tirbanibulin** and ointment base. For example, to make 10 g of ointment, you will need 0.1 g of **tirbanibulin** and 9.9 g of the base.
- Solubilization (if necessary): **Tirbanibulin** has low aqueous solubility. If the API is in a crystalline form that is difficult to disperse, first dissolve it in a minimal amount of a suitable solvent like DMSO. For a 10 g batch, dissolving 0.1 g of **tirbanibulin** in 0.1-0.2 mL of DMSO may be sufficient.

- **Levigation:** Transfer the calculated amount of ointment base to the glass mortar. If **tirbanibulin** was dissolved in DMSO, add this solution to a small portion of the base. Add the propylene glycol (a common penetration enhancer, use ~5-10% w/w) to the remaining powder or the DMSO-drug mixture. Mix thoroughly with the pestle until a smooth, uniform paste is formed. This process, known as levigation, reduces particle size and ensures even dispersion.
- **Geometric Dilution:** Gradually add the remaining ointment base to the mortar in small portions (approximately equal to the amount of mixture already in the mortar). Mix thoroughly after each addition until all the base has been incorporated and the mixture is homogenous.
- **Homogenization:** For larger volumes or to ensure optimal uniformity, pass the mixture through an ointment mill according to the manufacturer's instructions.
- **Packaging and Storage:** Transfer the final ointment to an airtight, light-resistant container. Label clearly with the compound name, concentration, date of preparation, and storage conditions (typically room temperature, protected from light).

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[\[13\]](#)[\[14\]](#)

Materials:

- Cells (e.g., A431 squamous cell carcinoma, primary keratinocytes)
- 96-well cell culture plates
- Complete cell culture medium
- **Tirbanibulin** stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).

- Multi-well spectrophotometer (plate reader).

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 4,000-8,000 cells/well in 100 μ L of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[\[15\]](#)
- Compound Treatment: Prepare serial dilutions of **tirbanibulin** in culture medium from your DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) across all treatments, including the vehicle control. Remove the old medium from the wells and add 100 μ L of the medium containing the desired concentrations of **tirbanibulin** (e.g., ranging from 0.1 nM to 10 μ M) or vehicle control (medium with DMSO).
- Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[\[8\]](#)
- MTT Addition: Add 10 μ L of the 5 mg/mL MTT solution to each well.[\[13\]](#)
- Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium. Add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
- Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the GI₅₀/IC₅₀ value.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of **tirbanibulin** on the assembly of purified tubulin into microtubules by monitoring changes in light scattering (absorbance).[\[16\]](#)

Materials:

- Tubulin Polymerization Assay Kit (containing >99% pure bovine tubulin, GTP, and polymerization buffer).
- **Tirbanibulin** stock solution.
- Positive control (e.g., Paclitaxel - promoter) and negative control (e.g., Nocodazole - inhibitor).
- Ice bucket.
- Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

Procedure:

- Reagent Preparation: On ice, thaw the tubulin, GTP, and polymerization buffer (PB). Prepare a 1x PB-GTP solution.
- Reaction Assembly: Assemble all reactions in pre-chilled 96-well plates on ice.
- Test Compound Addition: Prepare dilutions of **tirbanibulin** (e.g., 1 μ M and 10 μ M final concentrations), paclitaxel (10 μ M), and nocodazole (10 μ M) in 1x PB-GTP.^[16] Add 10 μ L of the test compound solution to the appropriate wells.
- Tubulin Addition: Prepare a 60 μ M tubulin solution in 1x PB-GTP. Add 60 μ L of this solution to each well for a final reaction volume of 70 μ L.
- Initiate Polymerization: Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C.
- Measurement: Monitor the change in absorbance (turbidity) at 340 nm every 30 seconds for at least 60-90 minutes.
- Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of **tirbanibulin**-treated samples to the vehicle control, paclitaxel (should increase absorbance), and nocodazole (should inhibit the increase in absorbance).

In Vitro Skin Permeation Testing (IVPT)

This protocol outlines the use of a Franz diffusion cell to assess the permeation of **tirbanibulin** from a topical formulation through a skin membrane.^{[17][18][19]}

Materials:

- Franz diffusion cells.
- Excised human or porcine skin membrane.
- Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions).
- 1% **Tirbanibulin** ointment.
- Stir bars and magnetic stirrer.
- Water bath or heating block to maintain 32°C at the skin surface.
- Syringes and collection vials.
- Validated analytical method (e.g., LC-MS/MS) for quantifying **tirbanibulin**.

Procedure:

- **Skin Preparation:** Thaw frozen skin and cut it into sections large enough to fit the Franz diffusion cells. If using full-thickness skin, ensure it is dermatomed to a consistent thickness (e.g., 500-1000 µm).
- **Cell Assembly:** Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
- **Equilibration:** Fill the receptor compartment with pre-warmed (37°C) receptor fluid and ensure no air bubbles are trapped beneath the skin. Allow the system to equilibrate for at least 30 minutes to achieve a skin surface temperature of 32°C.

- Dose Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the 1% **tirbanibulin** ointment evenly onto the skin surface in the donor compartment.
- Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.
- Mass Balance: At the end of the experiment (e.g., 24 hours), carefully dismantle the cell.
 - Wash the skin surface to recover unabsorbed formulation.
 - Separate the epidermis from the dermis (e.g., by heat separation).
 - Extract **tirbanibulin** from the donor compartment wash, epidermis, dermis, and receptor fluid samples using a suitable solvent.
- Quantification: Analyze the concentration of **tirbanibulin** in all collected samples using a validated LC-MS/MS method.
- Data Analysis: Calculate the cumulative amount of **tirbanibulin** permeated over time and plot it against time. Determine the steady-state flux (J_{ss}) from the linear portion of the curve. Quantify the amount of drug retained in the different skin layers.

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